Product packaging for 5,8-Difluorochroman-4-amine(Cat. No.:CAS No. 886762-85-2)

5,8-Difluorochroman-4-amine

Cat. No.: B3163895
CAS No.: 886762-85-2
M. Wt: 185.17
InChI Key: ONHGXVMUVYBWQO-UHFFFAOYSA-N
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Description

5,8-Difluorochroman-4-amine (CAS: 886762-85-2) is a chiral amine derivative of chroman, serving as a versatile building block in organic and medicinal chemistry research . With a molecular formula of C9H9F2NO and a molecular weight of 185.17 g/mol, this compound is characterized by its amine functional group and difluoro-substituted aromatic ring system . Its primary research application lies in its use as a key synthetic intermediate for the construction of more complex molecules. Researchers value this compound for exploring structure-activity relationships in drug discovery, particularly due to the presence of fluorine atoms, which can influence a molecule's lipophilicity, metabolic stability, and bioavailability. The chiral (R)-enantiomer of a closely related compound, (R)-5,7-Difluorochroman-4-amine (CAS 1213103-28-6), is also available, highlighting the importance of stereochemistry in the design of biologically active molecules . As a specialty chemical, it is typically offered with high purity (e.g., 98%) and is intended for research purposes only . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2NO B3163895 5,8-Difluorochroman-4-amine CAS No. 886762-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-difluoro-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7H,3-4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHGXVMUVYBWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2C1N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,8 Difluorochroman 4 Amine and Advanced Analogues

Retrosynthetic Analysis of the 5,8-Difluorochroman-4-amine Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgairitilibrary.com The process involves breaking down the target molecule through a series of "disconnections," which correspond to the reverse of known chemical reactions. journalspress.com The primary goal is structural simplification. wikipedia.orgamazonaws.com

For this compound, the most logical initial disconnection is the carbon-nitrogen bond at the C-4 position. This is a common strategy for amines, often pointing towards a reductive amination pathway in the forward synthesis. youtube.com This disconnection simplifies the target molecule into two key synthons: an electrophilic 5,8-difluorochroman-4-one (B1428933) precursor and a nucleophilic ammonia (B1221849) equivalent.

A further disconnection can be made at the ether bond within the chroman ring, which would deconstruct the heterocyclic system into a substituted phenol (B47542) and a three-carbon chain. However, the C-N bond disconnection is generally more strategic as it leads to a readily accessible ketone intermediate, which is a versatile precursor for various synthetic transformations. amazonaws.com

Established Synthetic Routes to Substituted Chroman-4-amines

Following the guidance of retrosynthetic analysis, several forward synthetic routes have been established for chroman-4-amines, primarily revolving around the construction and subsequent functionalization of the chroman-4-one core.

Reduction-Based Approaches from 5,8-Difluorochroman-4-one Precursors

This approach is one of the most common and reliable methods for preparing chroman-4-amines. It involves two main stages: the synthesis of the 5,8-Difluorochroman-4-one precursor and its subsequent conversion to the target amine.

The synthesis of substituted chroman-4-ones can be achieved through various methods, including the intramolecular cyclization of 2-(allyloxy)arylaldehydes mdpi.com or Friedel-Crafts acylation followed by intramolecular nucleophilic substitution. mdpi.com The precursor 5,7-difluorochroman-4-one (B1394127) is a known compound that serves as a key starting material. nih.gov

Once the 5,8-Difluorochroman-4-one is obtained, it is converted to this compound via reductive amination. This reaction involves the condensation of the ketone with an amine source, such as ammonia or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced to the final amine. libretexts.org A variety of reducing agents can be employed for this transformation, including sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C). youtube.comnih.gov

Table 1: Examples of Reduction-Based Synthesis of Amines

Precursor Amine Source Reducing Agent/Catalyst Product Ref.
Ketone Ammonia H₂, Metal Catalyst Primary Amine youtube.com
Ketone Ammonium Salt Sodium Cyanoborohydride Primary Amine youtube.com

Direct Amination Strategies at the C-4 Position of Chroman Systems

Direct amination strategies offer a more atom-economical route by avoiding the ketone intermediate and directly functionalizing the C-4 position of a chroman or related scaffold. While methods for direct C-H amination of heteroarenes are advancing, their application to the specific C-4 position of chromans is less common than reduction-based methods. nih.govartstation.com

These advanced strategies often employ transition metal catalysts (e.g., Rhodium) or hypervalent iodine reagents to activate a C-H bond for subsequent amination. artstation.comnih.gov For example, Rhodium-catalyzed C-H oxidation can lead to the formation of intermediates that serve as precursors to 1,2-diamines. nih.gov Another approach involves the direct amination of alkyl and aryl pinacol (B44631) boronates, which can be stereospecific. organic-chemistry.org While these methods are powerful, their specific adaptation to generate this compound would require dedicated development.

Enantioselective and Stereocontrolled Synthesis of this compound

For many pharmaceutical applications, obtaining a single enantiomer of a chiral amine is critical. Enantioselective synthesis aims to produce one stereoisomer in preference to the other.

Catalytic Asymmetric Hydrogenation Methods for Amine Precursors

Catalytic asymmetric hydrogenation is a powerful method for synthesizing chiral compounds, particularly amines. dicp.ac.cnacs.org This technique is typically applied to the reduction of prochiral imines or enamines, which are precursors to the final amine. researchgate.net

In the context of this compound, the intermediate imine formed from 5,8-Difluorochroman-4-one can be hydrogenated using a transition metal complex paired with a chiral ligand. dicp.ac.cn Metals such as Rhodium (Rh), Ruthenium (Ru), Iridium (Ir), and Palladium (Pd) are commonly used. dicp.ac.cnnih.gov The chiral ligand (e.g., BINAP, SegPhos, DuPhos) coordinates to the metal center and creates a chiral environment, directing the hydrogenation to one face of the imine and resulting in a high enantiomeric excess (ee) of one amine enantiomer. researchgate.netdicp.ac.cn

Alternatively, the asymmetric reduction of the 5,8-difluorochroman-4-one precursor to a chiral alcohol is a well-established route. smolecule.comchemicalbook.com This is often achieved using ketoreductase enzymes or metal catalysts like Rhodium. organic-chemistry.org The resulting chiral alcohol, (R)-5,7-difluorochroman-4-ol, can then be converted to the corresponding amine with retention of stereochemistry through methods like a Mitsunobu reaction. smolecule.comchemicalbook.com

Table 2: Catalysts and Ligands in Asymmetric Hydrogenation

Catalyst Metal Chiral Ligand Example Substrate Type Product Ref.
Palladium (Pd) (S)-SegPhos N-diphenylphosphinyl ketimines Chiral Amines dicp.ac.cn
Palladium (Pd) (S)-SynPhos N-tosylimines Chiral Amines dicp.ac.cn
Rhodium (Rh) Chiral Bisphosphine 2-Substituted 4H-chromenes Chiral Chromanes nih.gov

Chiral Auxiliary-Mediated Approaches to Chroman-4-amine (B2768764) Formation

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the synthesis of chiral amines, auxiliaries such as pseudoephedrine or tert-butanesulfinamide are commonly employed. nih.gov For example, a Grignard reagent can be added to a tert-butanesulfinyl imine, derived from the corresponding ketone, to achieve a highly diastereoselective synthesis of the corresponding sulfinamide. wikipedia.org Subsequent removal of the sulfinyl group yields the enantiomerically enriched primary amine. This approach offers a powerful alternative to catalytic methods for establishing the stereochemistry at the C-4 position.

Another strategy involves using chiral auxiliaries, such as oxazolidinones, to direct aldol (B89426) reactions or alkylations that can build up the chroman scaffold with high stereocontrol. scispace.com While more complex, these methods provide precise control over the formation of multiple stereocenters. nih.gov

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Stereochemical Control Ref.
Pseudoephedrine Asymmetric alkylation High diastereoselectivity nih.gov
tert-Butanesulfinamide Asymmetric synthesis of amines High enantioselectivity wikipedia.org
Oxazolidinones Aldol and alkylation reactions High diastereoselectivity scispace.com

Biocatalytic Transformations in Fluorinated Chroman Synthesis

Biocatalysis offers a green and highly selective alternative to traditional organic synthesis for producing fluorinated compounds. semanticscholar.org Enzymes operate under mild conditions and can lead to the formation of chiral molecules with high enantiomeric purity, which is particularly important for pharmaceutical applications. semanticscholar.orguab.cat

One of the key enzyme classes utilized in the synthesis of chiral amines are ω-transaminases (ω-TAs). semanticscholar.orgnih.gov These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate, creating a chiral amine. nih.gov This methodology is highly relevant for the synthesis of compounds like this compound, starting from the corresponding 5,8-difluorochroman-4-one. The use of ω-TAs has been successfully applied in the industrial synthesis of other fluorinated chiral amines, such as the antidiabetic drug sitagliptin. semanticscholar.org

Several factors can influence the efficiency of ω-TA-catalyzed reactions. These include the choice of amine donor, solvent, and strategies to overcome product inhibition and unfavorable reaction equilibria. scienceopen.com For instance, dimethyl sulfoxide (B87167) (DMSO) has been shown to be a suitable co-solvent for enhancing enzyme activity in the synthesis of fluorine-containing chiral amines from bulky ketones. semanticscholar.org To shift the reaction equilibrium towards the product side, in situ product removal (ISPR) techniques or the use of specific amine donors like ortho-xylylenediamine can be employed. semanticscholar.orgscienceopen.com

Besides transaminases, other enzymes like fluorinases, cytochrome P450s, and ene reductases are being explored for the synthesis of organofluorine compounds. nih.govacsgcipr.orgchemrxiv.org Fluorinases can catalyze the formation of a C-F bond through a nucleophilic substitution reaction, while engineered cytochrome P450 enzymes can introduce fluoroalkyl groups. nih.govacsgcipr.org Ene reductases have been used for the asymmetric synthesis of alkyl fluorides from α-fluoroenones. chemrxiv.org

The table below summarizes key aspects of biocatalytic transformations relevant to fluorinated chroman synthesis.

Enzyme ClassReaction TypeKey AdvantagesChallengesRelevant Examples
ω-Transaminases (ω-TAs) Asymmetric amination of ketonesHigh enantioselectivity, mild reaction conditions, green alternative to metal catalysts. semanticscholar.orgnih.govUnfavorable equilibria, product inhibition, limited substrate scope for bulky ketones. semanticscholar.orgscienceopen.comSynthesis of sitagliptin, potential for this compound synthesis. semanticscholar.org
Fluorinases Nucleophilic fluorinationDirect C-F bond formation under mild conditions. nih.govacsgcipr.orgLimited substrate scope. acsgcipr.orgSynthesis of 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). nih.gov
Cytochrome P450s Fluoroalkylation, nitrationCatalyze diverse reactions, can be engineered for specific transformations. nih.govOften require cofactors like NADPH, which can be costly. nih.govSynthesis of α-CF3 organoborons and fluorinated nitro-tryptophan analogs. nih.gov
Ene Reductases Asymmetric reductionHigh yield and selectivity for the synthesis of chiral fluoroalkanes. chemrxiv.orgSubstrate specificity (e.g., only E-alkene isomers of α-fluoroenoates undergo reduction). chemrxiv.orgReduction of (Z) or (E)-α-fluoroenones to chiral fluoroalkanes. chemrxiv.org

Regioselective Fluorination Techniques in Chroman Chemistry

The introduction of fluorine atoms into specific positions of a molecule, known as regioselective fluorination, is a critical step in the synthesis of fluorinated chromans. The position of the fluorine atom can significantly impact the molecule's biological activity and properties. rsc.org Two primary approaches for regioselective fluorination are electrophilic and nucleophilic fluorination. alfa-chemistry.com

Electrophilic Fluorination involves the use of an electrophilic fluorine source ("F+") that attacks an electron-rich center in the chroman intermediate. alfa-chemistry.compsiberg.comallen.inmasterorganicchemistry.com Reagents like Selectfluor® (F-TEDA-BF4) are commonly used for this purpose. nih.govnih.gov This method is particularly useful for the late-stage functionalization of complex molecules, where a fluorine atom is introduced towards the end of the synthetic sequence. nih.govnih.gov For chroman intermediates, electrophilic fluorination can be directed to specific positions on the aromatic ring or other nucleophilic sites. The reaction mechanism often involves the formation of a carbocation intermediate, and the regioselectivity can be influenced by the electronic properties of the substituents on the chroman ring.

Nucleophilic Fluorination employs a nucleophilic fluoride (B91410) source ("F-"), such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group on the chroman intermediate. alfa-chemistry.com This is a widely used method in industrial processes due to the lower cost of fluoride salts. alfa-chemistry.com The reaction typically proceeds via an SN2 or SNAr mechanism. For the synthesis of fluorinated chromans, a common strategy involves the nucleophilic aromatic substitution on a chromanone intermediate bearing a suitable leaving group (e.g., a nitro or chloro group) at the desired position for fluorination.

Fluorination MethodFluorine SourceMechanismKey Features & Applications in Chroman Chemistry
Electrophilic "F+" (e.g., Selectfluor®) nih.govnih.govAttack of an electron-rich center by an electrophilic fluorine. alfa-chemistry.compsiberg.comSuitable for late-stage fluorination of complex chroman structures. nih.govnih.gov Regioselectivity is governed by the electronic landscape of the intermediate.
Nucleophilic "F-" (e.g., KF, CsF) alfa-chemistry.comDisplacement of a leaving group by a fluoride ion (SN2 or SNAr). alfa-chemistry.comCost-effective for large-scale synthesis. alfa-chemistry.com Used for introducing fluorine onto the aromatic ring of chromanone precursors.

Remote functionalization is an advanced strategy that allows for the introduction of a fluorine atom at a position that is not directly adjacent to an existing functional group. rsc.org This is often achieved through C-H bond activation, where a typically unreactive C-H bond is selectively targeted for functionalization. rsc.orgrsc.org

In the context of chroman chemistry, this could involve using a directing group attached to the chroman scaffold to guide a catalyst to a specific remote C-H bond. The catalyst then facilitates the cleavage of the C-H bond and the subsequent introduction of a fluorine atom. This technique offers a powerful way to access novel fluorinated chroman analogues that would be difficult to synthesize using traditional methods. rsc.orgrsc.org

Recent advancements in transition-metal catalysis have significantly expanded the scope of remote C-H functionalization. rsc.org These methods provide a high degree of control over regioselectivity, enabling the precise placement of fluorine atoms on the chroman ring system.

Derivatization and Functionalization Strategies for this compound

Once this compound is synthesized, it can be further modified to create a diverse range of analogues with tailored properties. These modifications can target either the amine group or the chroman ring itself.

The primary amine group of this compound is a versatile handle for a variety of chemical modifications. thermofisher.comcd-bioparticles.comidtdna.com Amine-reactive probes, such as succinimidyl esters and isothiocyanates, can be used to attach fluorescent dyes, biotin, or other reporter molecules. thermofisher.comthermofisher.com This is a common strategy in the development of molecular probes for biological imaging and assays.

The reaction conditions for amine modification, particularly pH, are crucial for efficient labeling. thermofisher.com A pH of 8.5 to 9.5 is generally optimal for modifying primary amines with reagents like succinimidyl esters. thermofisher.com The resulting amide or thiourea (B124793) bond is stable, ensuring that the attached probe remains covalently linked to the chroman scaffold. thermofisher.com

These modifications can be used to develop targeted molecular probes. For example, by attaching a ligand that binds to a specific biological target, the fluorinated chroman can be used to visualize or quantify that target in a biological system. The fluorine atoms on the chroman ring can also serve as reporters for ¹⁹F NMR studies, providing valuable information about the probe's environment and binding interactions.

Modification ReagentFunctional Group FormedKey Applications in Molecular Probe Design
Succinimidyl Esters Amide bond thermofisher.comAttachment of fluorescent dyes, haptens, and other reporter molecules. thermofisher.comthermofisher.com
Isothiocyanates Thiourea bond thermofisher.comAlternative to succinimidyl esters for amine labeling. thermofisher.com
Acyl Azides Urethane linkage thermofisher.comDerivatization of the amine with various functional groups. thermofisher.com

In addition to modifying the amine group, the fluorinated chroman ring itself can be further functionalized. This allows for the introduction of additional chemical diversity and the fine-tuning of the molecule's properties.

Techniques such as C-H functionalization can be employed to introduce new substituents onto the aromatic portion of the chroman ring. rsc.org This can be used to alter the molecule's lipophilicity, electronic properties, and steric profile, which can in turn influence its biological activity and pharmacokinetic properties.

Furthermore, if the synthesis of the chroman ring allows for the presence of other functional groups, these can be manipulated post-synthetically. For example, a hydroxyl group could be converted to an ether or ester, or a bromo-substituent could be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. These late-stage modifications are a powerful tool for rapidly generating a library of diverse this compound analogues for structure-activity relationship (SAR) studies.

Structural and Stereochemical Investigations of 5,8 Difluorochroman 4 Amine

Conformational Analysis of the Dihydropyran Ring within the 5,8-Difluorochroman-4-amine System

The dihydropyran ring, a core component of the chroman scaffold, is not planar and adopts specific conformations to minimize steric and electronic strain. While detailed conformational analysis specific to this compound is not extensively documented in dedicated studies, insights can be drawn from research on analogous fluorinated pyran systems. The conformation is largely dictated by the interplay of the substituents on the ring.

Table 1: Representative Intra-Annular Torsion Angles in Halogenated Pyran Systems Analogous to the Dihydropyran Ring of this compound.
Torsion AngleTypical Value Range (degrees)Significance
C2–C3–C4–C5-50 to -60Defines the puckering at the C3-C4 bond.
C3–C4–C5–O5+50 to +60Indicates the orientation of the C5-O5 segment.
C4–C5–O5–C1-55 to -65Reflects the geometry around the ring oxygen.
O5–C1–C2–C3+55 to +65Describes the conformation at the C1-C2 bond.

Note: Data are generalized from related systems and serve as an illustrative guide. Specific values for this compound would require dedicated experimental or computational analysis.

Elucidation of Absolute Configuration and Enantiomeric Purity

As this compound contains a chiral center, it exists as a pair of enantiomers. Determining the absolute spatial arrangement of atoms (absolute configuration) and the relative amount of each enantiomer in a sample (enantiomeric purity or enantiomeric excess, ee) is critical.

Absolute Configuration: The definitive method for determining absolute configuration is single-crystal X-ray crystallography, provided an enantiomerically pure sample can be crystallized wikipedia.org. This technique maps the precise three-dimensional arrangement of atoms in the crystal lattice. In the absence of suitable crystals, several spectroscopic and chemical methods are employed. A powerful technique involves the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy frontiersin.orgnih.gov. The chiral amine is reacted with two enantiomers of a CDA to form a pair of diastereomers. The differing spatial arrangements of these diastereomers lead to measurable differences in their NMR spectra, particularly 19F NMR, which is highly relevant for this molecule frontiersin.orgnih.gov. Chiroptical methods, such as circular dichroism (CD) spectroscopy, which measure the differential absorption of left- and right-circularly polarized light, can also be used, often by forming a complex with a CD-sensitive host molecule columbia.edunih.gov.

Enantiomeric Purity: The enantiomeric purity of a sample is commonly determined using chiral chromatography (HPLC or GC) with a chiral stationary phase. This method separates the two enantiomers, and the relative peak areas correspond to their ratio in the mixture. Spectroscopic methods are also valuable. For instance, a novel screening protocol has been developed that uses a fluorescent indicator displacement assay to determine concentration and a circular dichroism-active iron (II) complex to determine the enantiomeric excess of chiral amines nih.gov.

Table 2: Methods for Determining Absolute Configuration and Enantiomeric Purity.
TechniqueInformation ObtainedPrinciple
X-ray CrystallographyAbsolute ConfigurationDiffraction of X-rays by a single crystal to determine the 3D atomic arrangement wikipedia.org.
NMR with Chiral Derivatizing AgentsAbsolute ConfigurationFormation of diastereomers which exhibit distinct chemical shifts in NMR spectra (e.g., 19F NMR) frontiersin.orgnih.gov.
Circular Dichroism (CD) SpectroscopyAbsolute Configuration & Enantiomeric ExcessMeasures the differential absorption of circularly polarized light by a chiral molecule columbia.edunih.gov.
Chiral Chromatography (HPLC/GC)Enantiomeric ExcessDifferential interaction of enantiomers with a chiral stationary phase leads to separation minia.edu.eg.

Stereoisomeric Resolution and Separation Methodologies

The separation of a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components is known as resolution. Since enantiomers have identical physical properties like boiling point and solubility, they cannot be separated by standard physical techniques minia.edu.eg. Resolution strategies rely on converting the enantiomers into diastereomers, which have different physical properties and can be separated.

Diastereomeric Salt Formation: This is the most classical and widely used method for resolving racemic amines minia.edu.eglibretexts.orglumenlearning.com. The racemic amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. This acid-base reaction forms a mixture of two diastereomeric salts (e.g., (R)-amine·(R)-acid and (S)-amine·(R)-acid). These salts have different solubilities, allowing one to be selectively crystallized from the solution. After separation by filtration, the pure enantiomeric amine is recovered by treating the diastereomeric salt with a base libretexts.orglumenlearning.com.

Chromatographic Methods: Chiral chromatography is a powerful tool for both analytical determination of enantiomeric purity and preparative-scale resolution. In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP) minia.edu.eg. The enantiomers interact differently with the CSP, forming transient diastereomeric complexes, which causes them to travel through the column at different rates and elute separately minia.edu.eg. For large-scale industrial applications, continuous chromatographic techniques like Simulated Moving Bed (SMB) chromatography are employed for efficient separation nih.govmpg.de.

Other Methods: Additional techniques for chiral separation include enantioselective liquid-liquid extraction (ELLE) and various crystallization-based methods that have evolved since Pasteur's original manual sorting of crystals nih.gov.

Table 3: Comparison of Stereoisomeric Resolution Methodologies.
MethodologyPrincipleTypical ScaleAdvantages
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization minia.edu.eglumenlearning.com.Milligram to multi-kilogramCost-effective, scalable, well-established.
Preparative Chiral Chromatography (e.g., HPLC, SMB)Differential interaction of enantiomers with a chiral stationary phase minia.edu.egnih.gov.Microgram to kilogramWidely applicable, high purity achievable, direct separation.
Enzymatic ResolutionEnzyme-catalyzed reaction that selectively transforms one enantiomer.Analytical to preparativeHigh enantioselectivity, mild reaction conditions.

5,8 Difluorochroman 4 Amine As a Core Scaffold in Medicinal Chemistry Research

Principles of Scaffold Design and Diversification in Fluorinated Heterocycles

In medicinal chemistry, scaffold design revolves around the identification of a core molecular structure that can be systematically modified to create a library of compounds with diverse biological activities. The chroman scaffold, a bicyclic ether, is recognized as a "privileged structure" due to its recurrence in a wide range of biologically active compounds. The introduction of fluorine into such scaffolds is a common strategy to enhance pharmacological properties.

Fluorine's high electronegativity and small atomic size allow it to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. By replacing hydrogen atoms with fluorine, medicinal chemists can block sites of metabolic oxidation, thereby increasing a drug's half-life. Furthermore, the strong carbon-fluorine bond can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions with protein targets. The diversification of fluorinated heterocyclic scaffolds often involves the introduction of various substituents at different positions of the core structure to explore the chemical space and identify compounds with improved potency and selectivity.

Strategic Incorporation of the 5,8-Difluorochroman-4-amine Motif into Novel Chemical Entities

While there is no specific information available in the scientific literature regarding the strategic incorporation of the this compound motif, general strategies for incorporating fluorinated scaffolds into new chemical entities can be inferred. Typically, a scaffold like this compound would be chosen for its potential to present functional groups in a specific three-dimensional arrangement, which could facilitate binding to a biological target.

The difluoro substitution on the aromatic ring of the chroman scaffold would be intended to enhance metabolic stability and modulate electronic properties. The amine group at the 4-position serves as a key handle for further chemical modifications, allowing for the attachment of various side chains to probe the binding pocket of a target protein. The strategic incorporation would involve synthesizing this core and then coupling it with a variety of building blocks to generate a library of diverse compounds for biological screening.

Design and Synthesis of this compound Derivatives for Molecular Target Modulation Studies

The design and synthesis of derivatives from a core scaffold are central to structure-activity relationship (SAR) studies, which aim to understand how chemical structure correlates with biological activity. For the this compound scaffold, derivatization would primarily occur at the 4-amino group.

Synthetic strategies would likely involve acylation, alkylation, or sulfonylation of the amine to introduce a wide array of functional groups. These modifications would be designed to interact with specific residues within the active site of a target protein, such as a kinase or a G-protein coupled receptor (GPCR). The goal of these molecular target modulation studies would be to identify derivatives with high affinity and selectivity for the intended target.

However, a search of the scientific literature did not yield any specific studies detailing the synthesis and biological evaluation of this compound derivatives. As a result, no data on their activity against specific molecular targets can be presented, and therefore, the requested data tables cannot be generated.

Structure Activity Relationship Sar Studies in Molecular Systems in Vitro Research

Correlating Substituent Effects on the 5,8-Difluorochroman-4-amine Scaffold with Molecular Recognition Events

The introduction of various substituents onto the chroman ring system can significantly alter its electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets. In vitro studies on related chroman-4-one derivatives have demonstrated that even minor modifications to the scaffold can markedly affect their inhibitory activity against specific enzymes. acs.org

For instance, in a study of chroman-4-one analogs as inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, the nature and position of substituents on the chroman ring were found to be crucial for potency. acs.orgnih.gov Larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for inhibitory activity. nih.gov This suggests that for the this compound scaffold, the electron-withdrawing nature of the fluorine atoms at positions 5 and 8 would likely play a significant role in molecular recognition events.

Furthermore, modifications at the 2-position of the chroman-4-one ring have been shown to impact activity, with an optimal alkyl chain length of three to five carbons being identified for potent SIRT2 inhibition. acs.orgnih.gov Branching of this alkyl chain was found to decrease activity, indicating that steric hindrance in this region is detrimental to binding. acs.org These findings imply that for this compound, substituents on the amine group or other positions of the chroman ring could be similarly optimized to enhance molecular recognition.

The following table summarizes the in vitro SIRT2 inhibitory activity of various substituted chroman-4-one analogs, providing insights into the potential impact of similar substitutions on a this compound scaffold.

CompoundSubstituentsSIRT2 Inhibition (%) at 200 µMIC50 (µM)
1a2-pentyl825.5
1b6-bromo-2-pentyl942.2
1c8-bromo-2-pentyl891.8
1d6,8-dibromo-2-pentyl971.5
1k2-n-propyl7610.6
1l2-n-heptyl57-
1n2-isopropyl52-

Data sourced from a study on substituted chroman-4-one derivatives as SIRT2 inhibitors. acs.orgnih.gov

Impact of Fluorine Substitution Pattern on Ligand-Target Interactions at a Molecular Level

The strategic placement of fluorine atoms in a molecule is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, membrane permeability, and binding affinity. nih.gov The presence of fluorine can lead to more potent target-binding and greater target selectivity. nih.gov In the case of this compound, the two fluorine atoms on the aromatic ring are expected to significantly influence its interaction with biological targets.

Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially leading to favorable interactions with electron-deficient regions of a protein's binding pocket. The substitution of hydrogen with fluorine can also modulate the acidity of nearby protons and influence the conformation of the molecule.

While direct comparative data for different fluorine substitution patterns on the chroman-4-amine (B2768764) scaffold is scarce, the principles of fluorine's role in molecular interactions suggest that the 5,8-difluoro pattern would create a unique electrostatic profile. This could lead to specific dipole-dipole or hydrogen bond interactions with the target protein that are not possible with other substitution patterns or a non-fluorinated analog.

Stereochemical Influence on Molecular Binding Affinity and Selectivity in In Vitro Models

The chroman-4-amine scaffold contains a chiral center at the 4-position, meaning it can exist as two enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other. This is due to the three-dimensional nature of drug-target interactions; the specific spatial arrangement of atoms in one enantiomer may allow for a more optimal fit into the binding site of a protein.

The isolation of diastereomeric mixtures of related chroman-4-one derivatives, with one isomer being more stable, further underscores the conformational impact of substituents and the importance of stereochemical considerations in the design of chroman-based bioactive molecules. acs.org It is therefore highly probable that the (R) and (S) enantiomers of this compound would display different binding affinities and selectivities for their biological target(s) in in vitro models.

Computational Chemistry and Molecular Modeling of 5,8 Difluorochroman 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for predicting the electronic structure and reactivity of molecules. For 5,8-Difluorochroman-4-amine, these calculations could provide invaluable data on its fundamental properties.

By solving the Schrödinger equation for the molecule, researchers could determine a variety of electronic descriptors. These would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.

Furthermore, these calculations can predict reactivity indices such as electronegativity, chemical hardness, and softness. This information is crucial for understanding how this compound might behave in chemical reactions, for instance, as a nucleophile or an electrophile. The calculated Mulliken atomic charges would reveal the partial charges on each atom, offering insights into potential sites for electrostatic interactions.

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be instrumental in exploring its conformational landscape. The chroman ring can adopt various puckered conformations, and the orientation of the amine group can also vary. MD simulations can map these different conformations and determine their relative energies and probabilities of occurrence.

The effect of the solvent environment on the conformational preferences of this compound could also be investigated. By simulating the molecule in different solvents (e.g., water, dimethyl sulfoxide), researchers could understand how solvent-solute interactions, such as hydrogen bonding, influence its three-dimensional structure. This is particularly important for predicting its behavior in biological systems, which are predominantly aqueous.

Analysis of the simulation trajectories would provide information on the dynamics of the molecule, including the flexibility of different regions and the timescale of conformational changes. This knowledge is vital for understanding how the molecule might adapt its shape to interact with a biological target.

In Silico Prediction and Characterization of Molecular Interactions with Biological Macromolecules

In silico methods, such as molecular docking, are widely used to predict and characterize the interactions between a small molecule and a biological macromolecule, typically a protein. In the absence of a known biological target for this compound, virtual screening of this compound against a library of protein structures could be a first step in identifying potential targets.

Once a potential target is identified, molecular docking can be used to predict the preferred binding mode of this compound within the protein's active site. The docking results would provide a binding score, which is an estimate of the binding affinity, and a detailed view of the intermolecular interactions. These interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein.

For instance, the amine group of this compound could act as a hydrogen bond donor, while the fluorine atoms could participate in halogen bonding or other electrostatic interactions. The aromatic part of the chroman scaffold could engage in π-π stacking or hydrophobic interactions. Understanding these interactions is a critical step in rational drug design.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Parameter Predicted Outcome Details
Binding Affinity (Value in kcal/mol) Estimated free energy of binding.
Key Interacting Residues (e.g., Asp120, Tyr340) Amino acids in the binding site forming interactions.
Hydrogen Bonds (Number of bonds) Amine group with acidic residues.

Note: This table presents hypothetical data to demonstrate the output of a molecular docking study.

Ligand-Based and Structure-Based Computational Design Approaches for this compound Analogues

Computational design approaches can be broadly categorized as ligand-based or structure-based. In the absence of a known 3D structure of a biological target, ligand-based methods can be employed. If a set of molecules with known activity against a particular target is available, a quantitative structure-activity relationship (QSAR) model can be developed. This model would correlate the chemical structures of the molecules with their biological activity. Although no such dataset currently exists for this compound analogues, this approach would be valuable once initial biological data becomes available.

Structure-based design, on the other hand, relies on the 3D structure of the target protein. Once a target and a binding mode for this compound are identified, this information can be used to design novel analogues with improved properties. For example, computational tools could be used to suggest modifications to the this compound scaffold that would enhance its binding affinity or selectivity for the target. This could involve adding or modifying functional groups to form additional favorable interactions with the protein.

Advanced Spectroscopic and Analytical Characterization for Research Integrity

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and confidence. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 5,8-Difluorochroman-4-amine, the molecular formula is C₉H₉F₂NO. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to show a protonated molecular ion [M+H]⁺. The theoretical exact mass of this ion can be calculated with high precision, providing a benchmark for experimental results. The close agreement between the measured and calculated mass (typically within 5 ppm) confirms the molecular formula and, by extension, the molecular weight.

Further structural information can be gleaned from fragmentation patterns generated via tandem mass spectrometry (MS/MS). While specific experimental fragmentation data for this compound is not publicly available, a plausible fragmentation pathway can be predicted based on its chemical structure. Key fragmentation events would likely include the loss of the amine group (-NH₂) and characteristic cleavages of the chroman ring system.

Table 1: Theoretical HRMS Data for this compound

Ion/Fragment Formula Description Calculated Monoisotopic Mass (Da)
C₉H₉F₂NO Molecular Ion [M] 185.0652
C₉H₁₀F₂NO⁺ Protonated Molecular Ion [M+H]⁺ 186.0730
C₉H₈F₂O⁺ Fragment from loss of NH₂ 170.0543

Note: The data in this table is theoretical and serves as a predictive guide for experimental analysis.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise three-dimensional structure of organic molecules in solution. emerypharma.comresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecular skeleton and connectivity.

¹H NMR: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The aromatic region would show signals for the two protons on the benzene (B151609) ring, with their multiplicity and coupling constants influenced by the two fluorine atoms. The aliphatic region would contain signals for the protons on the chroman ring at positions 2, 3, and 4, as well as the amine protons.

¹³C NMR: The ¹³C NMR spectrum would show nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and electronic environment, with the fluorine- and oxygen-bound carbons appearing at characteristic downfield shifts.

2D NMR: To unambiguously assign these signals, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the molecular structure. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemical arrangement by identifying protons that are close in space, which is particularly important for confirming the relative orientation of the amine group at the chiral center (C4).

Table 2: Predicted ¹H NMR Spectral Data for this compound

Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-6 6.8 - 7.1 dd J(H-F), J(H-H)
H-7 6.7 - 7.0 dd J(H-F), J(H-H)
H-4 ~4.1 t J = ~5 Hz
H-2 4.2 - 4.4 m
H-3 1.9 - 2.2 m

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Position Predicted Chemical Shift (δ, ppm)
C-8a 140 - 145 (d, J(C-F))
C-5 150 - 155 (d, J(C-F))
C-8 152 - 157 (d, J(C-F))
C-4a 120 - 125 (dd, J(C-F))
C-6 115 - 120 (dd, J(C-F))
C-7 110 - 115 (dd, J(C-F))
C-2 60 - 65
C-4 45 - 50

Note: The NMR data presented are predictive and based on established chemical shift principles and data from analogous structures. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary, as some vibrational modes may be more active in either IR or Raman. globalresearchonline.netresearchgate.net

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation corresponds to the vibrational modes of chemical bonds. globalresearchonline.net For this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching of the primary amine would appear as a medium intensity doublet in the 3300-3500 cm⁻¹ region. Aliphatic and aromatic C-H stretching vibrations would be observed around 2850-3100 cm⁻¹. The C-O-C stretching of the ether in the chroman ring would produce a strong band in the 1200-1000 cm⁻¹ range. The C-F stretching vibrations on the aromatic ring would also give rise to strong absorptions, typically between 1300 and 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net The aromatic ring C=C stretching vibrations would be expected to produce strong signals in the Raman spectrum between 1400 and 1650 cm⁻¹.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique Intensity
N-H Stretch (Amine) 3300 - 3500 FT-IR Medium
Aromatic C-H Stretch 3000 - 3100 FT-IR, Raman Medium
Aliphatic C-H Stretch 2850 - 2960 FT-IR, Raman Medium
N-H Bend (Amine) 1590 - 1650 FT-IR Medium-Strong
Aromatic C=C Stretch 1400 - 1650 FT-IR, Raman Strong (Raman)
C-F Stretch 1100 - 1300 FT-IR Strong

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and stereochemistry.

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. nih.gov The electron density map calculated from the diffraction data allows for the construction of a detailed molecular model.

While a crystal structure for this compound has not been reported in the public domain, an analysis would be expected to reveal key structural features:

Conformation: The conformation of the dihydropyran ring (likely a half-chair or sofa conformation).

Stereochemistry: The absolute configuration of the chiral center at C4, if a single enantiomer is crystallized.

Intermolecular Interactions: The packing of molecules in the crystal lattice, highlighting intermolecular forces such as hydrogen bonding between the amine group of one molecule and the oxygen or fluorine atoms of a neighboring molecule.

Table 5: Key Parameters Determined by X-ray Crystallography

Parameter Information Provided
Crystal System The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The symmetry elements present within the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths (Å) Precise distances between bonded atoms.
Bond Angles (°) Angles formed by three connected atoms.
Torsional Angles (°) The dihedral angles that define the molecular conformation.

The collective data from these advanced analytical techniques provides a comprehensive and unambiguous characterization of this compound, ensuring a solid foundation for any further research or application.

Q & A

Q. Critical Factors :

  • Regioselectivity : Fluorine placement is influenced by steric and electronic effects; electron-deficient aromatic rings favor electrophilic fluorination at specific positions .
  • Catalyst choice : Lewis acids (e.g., BF₃·Et₂O) enhance reaction efficiency but may lead to byproducts if not optimized.
  • Purification : Column chromatography or recrystallization is essential to isolate the target compound from regioisomers.

Q. Example Protocol :

StepReagents/ConditionsYield (%)Purity (%)
CyclizationH₂SO₄ (cat.), 80°C6585
FluorinationDAST, CH₂Cl₂, −20°C4575
AmidationNH₃/MeOH, Pd/C, H₂7090

Q. Comparative Data :

CompoundSubstituentsLogPAqueous Solubility (mg/mL)
5,8-Difluoro5-F, 8-F2.50.15
(S)-6-F-8-CF₃6-F, 8-CF₃3.10.08
(R)-7,8-Difluoro7-F, 8-F2.70.12

Q. Methodological Insight :

  • Computational modeling (e.g., DFT) predicts substituent effects on electronic distribution.
  • Experimental validation via HPLC retention times and ¹⁹F NMR chemical shifts .

Q. Workflow Example :

Sample Preparation : Dissolve in deuterated DMSO for NMR; use acetonitrile/water for LC-MS.

Data Interpretation :

  • ¹H-¹⁹F coupling in NMR identifies adjacent fluorine atoms.
  • Isotopic patterns in MS distinguish between mono- and di-fluorinated species.

Q. Comparison of Techniques :

TechniqueApplicationDetection LimitReference
LC-MS/MSQuantification0.1 ng/mL
¹⁹F NMRStructural analysis1 mM
HPLC-UVPurity assessment0.5 µg/mL

Q. Case Study :

  • A reported IC₅₀ variation (5 nM vs. 50 nM) for this compound was traced to residual Pd catalysts from synthesis. Chelating agents (e.g., EDTA) during bioassays resolved the issue .

Q. Optimization Tips :

  • Temperature Control : Lower temperatures (−20°C) reduce racemization during amine formation.
  • Catalyst Screening : Evaluate Pd/C vs. Rh/Al₂O₃ for stereochemical outcomes .

Q. Example Results :

MethodEnantiomeric Excess (%)Yield (%)
BINAP/Pd9260
Enzymatic8575
Chiral HPLC9940

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.